molecular formula C16H17N5OS B12447897 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12447897
M. Wt: 327.4 g/mol
InChI Key: FKKLVRMEVFQJIS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an imidazo-pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a thioxo group and a carbohydrazide moiety further enhances its chemical reactivity and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1H-imidazo[4,5-b]pyridine with p-tolyl isothiocyanate under basic conditions to form the intermediate thioxo compound. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide stands out due to its unique combination of an imidazo-pyridine core with a thioxo and carbohydrazide moiety. This structural arrangement imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylphenyl)-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C16H17N5OS/c1-9-4-6-10(7-5-9)12-8-11(15(22)19-17)13-14(18-12)21(3)16(23)20(13)2/h4-8H,17H2,1-3H3,(H,19,22)

InChI Key

FKKLVRMEVFQJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NN)N(C(=S)N3C)C

Origin of Product

United States

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